molecular formula C16H15N3 B1372265 1-benzyl-4-phenyl-1H-imidazol-5-amine CAS No. 1000932-31-9

1-benzyl-4-phenyl-1H-imidazol-5-amine

Cat. No.: B1372265
CAS No.: 1000932-31-9
M. Wt: 249.31 g/mol
InChI Key: XROJJZRAHMZJLE-UHFFFAOYSA-N
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Description

1-benzyl-4-phenyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the imidazole ring, making it a substituted imidazole. It has a molecular formula of C16H15N3 and a molecular weight of 249.32 g/mol .

Preparation Methods

Chemical Reactions Analysis

1-benzyl-4-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .

Scientific Research Applications

1-benzyl-4-phenyl-1H-imidazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-phenyl-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl and phenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

1-benzyl-4-phenyl-1H-imidazol-5-amine can be compared with other imidazole derivatives such as:

Properties

IUPAC Name

3-benzyl-5-phenylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)18-12-19(16)11-13-7-3-1-4-8-13/h1-10,12H,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROJJZRAHMZJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254061
Record name 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-31-9
Record name 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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